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Compound of Interest

4-Amino-3-cyclopropylbenzoic
Compound Name: d
aci

cat. No.: B3330865

For Immediate Release

This guide provides a comprehensive spectroscopic analysis for the structural confirmation of
4-Amino-3-cyclopropylbenzoic acid. Leveraging comparative data from analogous
compounds, this document outlines the expected spectral characteristics and detailed
experimental protocols for researchers, scientists, and drug development professionals. The
methodologies and data presented herein serve as a robust framework for the identification
and characterization of this and structurally related molecules.

Predicted and Comparative Spectroscopic Data

Due to the novelty of 4-Amino-3-cyclopropylbenzoic acid, this section presents predicted
spectroscopic data alongside experimentally determined data for structurally similar
compounds: 4-Aminobenzoic acid and 3-Methylbenzoic acid. This comparison allows for a
clear understanding of the expected spectral features of the title compound.

'H NMR Data (400 MHz, DMSO-de)

The predicted *H NMR spectrum of 4-Amino-3-cyclopropylbenzoic acid is expected to show
distinct signals for the aromatic protons, the amino group, the carboxylic acid proton, and the
cyclopropyl group. The cyclopropy! protons typically appear in the upfield region due to ring
strain and associated shielding effects.
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-COOH Cyclopropyl-
Compound Ar-H (ppm) -NHz (ppm) Other (ppm)
(ppm) H (ppm)
4-Amino-3-
~2.0 (m, 1H),
cyclopropylbe  ~7.6 (d), ~7.4
) ) ~5.8 (s, br) ~12.0 (s, br) ~0.9 (m, 2H),
nzoic acid (dd), ~6.7 (d)
) ~0.6 (m, 2H)
(Predicted)
4-
Aminobenzoi 7.58-7.61 (m,
c acid 2H), 6.51- 5.82 (s, 2H) 11.91 (s, 1H)
(Experimental  6.53 (m, 2H)
)
4-Amino-3-
methylbenzoi 7.6 (d, 1H),
) 12.1 (s, br, 2.1 (s, 3H, -
c acid 7.5 (s, 1H), 5.5 (s, br, 2H)
. 1H) CHs)
(Experimental 6.7 (d, 1H)

)

13C NMR Data (100 MHz, DMSO-de)

The 13C NMR spectrum is predicted to show characteristic signals for the carboxylic acid

carbon, the aromatic carbons, and the unique upfield signals of the cyclopropyl carbons.
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Aromatic C Cyclopropyl C

Compound C=0 (ppm) Other C (ppm)
(ppm) (ppm)

4-Amino-3-

| I ~190, 132, 15 (CH), ~10

cyclopropylbenzo ~ ,~

,y _p Py ~168 ~128, ~125, -

ic acid (CH2)

, ~118, ~115

(Predicted)

4-Aminobenzoic
153.5, 131.7,

acid 167.9 - -
117.3,113.0

(Experimental)

4-Amino-3-

) 152.1, 132.5,
methylbenzoic
_ 168.1 131.2, 122.3, - 17.5 (-CHs)

acid

118.9, 114.8

(Experimental)

Mass Spectrometry Data (El)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation
patterns, including the loss of the carboxylic acid group and fragments from the aromatic ring
and cyclopropyl substituent.

Compound Molecular lon (m/z) Key Fragments (m/z)

4-Amino-3-cyclopropylbenzoic

_ _ 177 132 ([M-COOH]%), 117, 91
acid (Predicted)
4-Aminobenzoic acid 137 120 ([M-OH]*), 92 ([M-
(Experimental) COOH]Y), 65
3-Aminobenzoic acid 137 120 ([M-OH]™), 92 ([M-
(Experimental) COOH]"), 65[1]

FT-IR Data (KBr, cm~?)

The FT-IR spectrum is predicted to display characteristic absorption bands for the O-H and N-H
stretching vibrations, the C=0 stretch of the carboxylic acid, and vibrations associated with the
aromatic and cyclopropy! groups.
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O-H C=0 _
) _ ) Aromatic Cyclopropyl
Compound (Carboxylic N-H (Amine)  (Carboxylic
: . c=C C-H
Acid) Acid)
4-Amino-3-
cyclopropylbe  3200-2500
_ _ 3450, 3350 1680 1610, 1520 ~3080, ~1020
nzoic acid (broad)
(Predicted)
4-
Aminobenzoi
_ 3100-2500
c acid 3466, 3371 1668 1605, 1524
) (broad)
(Experimental
)
4-Amino-3-
methylbenzoi
_ 3100-2500
c acid 3470, 3380 1675 1600, 1515
(broad)

(Experimental

)

Experimental Protocols

The following are standard protocols for the spectroscopic techniques used in the

characterization of 4-Amino-3-cyclopropylbenzoic acid and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: A 400 MHz NMR spectrometer.

e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: -2 to 14 ppm.
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o Number of Scans: 16.

o Relaxation Delay: 2 seconds.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled experiment.

[¢]

Spectral Width: 0 to 200 ppm.

[¢]

Number of Scans: 1024.

[e]

Relaxation Delay: 5 seconds.

o Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the
spectra are phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak of DMSO-ds (6 2.50 for *H and & 39.52 for 13C).

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in
methanol.

 Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source.

o Data Acquisition:

o

lonization Mode: Electron lonization (El).

[¢]

Electron Energy: 70 eV.

[¢]

Mass Range: m/z 40-400.

[e]

Scan Speed: 1 scan/second.

o Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3330865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) powder and pressed into a thin pellet.

e Instrumentation: An FT-IR spectrometer.
o Data Acquisition:

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm~1.

o Number of Scans: 32.

o Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding
to the functional groups present in the molecule.

Workflow for Spectroscopic Structure Confirmation

The logical flow for confirming the structure of 4-Amino-3-cyclopropylbenzoic acid using the
described spectroscopic methods is illustrated below.
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Figure 1. Workflow for the spectroscopic confirmation of 4-Amino-3-cyclopropylbenzoic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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